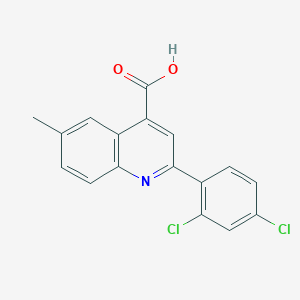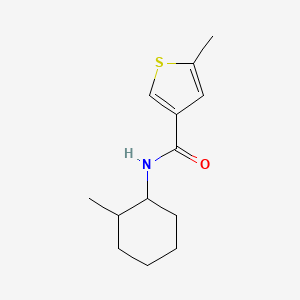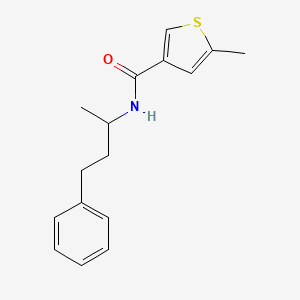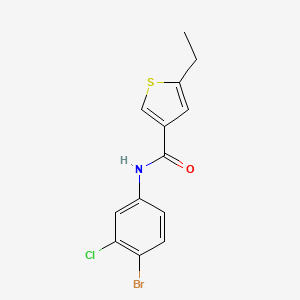![molecular formula C18H18N2OS2 B4265433 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4265433.png)
5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide
Descripción general
Descripción
5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide, also known as EMT, is a small molecule that has been studied for its potential use in scientific research. EMT is a thiazole derivative and has been shown to possess a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and proteins in cancer cells. 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and cell cycle regulation.
Biochemical and Physiological Effects:
5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide has been shown to possess several biochemical and physiological effects. In addition to its anti-cancer properties, 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide has been shown to possess anti-inflammatory properties. 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide in lab experiments is its low toxicity and high solubility. 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide has also been shown to possess good stability under various conditions. However, one of the limitations of using 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide in lab experiments is its high cost, which may limit its use in certain research studies.
Direcciones Futuras
There are several future directions for research on 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide. Another area of interest is the further investigation of the mechanism of action of 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide and its potential use in treating other diseases, such as inflammatory diseases and infectious diseases. Additionally, the development of 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide derivatives with improved properties and efficacy is an area of ongoing research.
Aplicaciones Científicas De Investigación
5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide has been studied for its potential use in several areas of scientific research. One of the primary areas of interest is cancer research, as 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide has been shown to possess anti-cancer properties. 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-4-15-9-14(10-22-15)17(21)20-18-19-16(12(3)23-18)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUXSIEULPQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide](/img/structure/B4265351.png)






![2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265408.png)
![2-(2,5-dimethoxyphenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265414.png)
![7-ethyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265424.png)
![5-methyl-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4265425.png)
![3-({[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265427.png)

